2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1237075-29-4
VCID: VC11668744
InChI: InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20)
SMILES: C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

CAS No.: 1237075-29-4

Cat. No.: VC11668744

Molecular Formula: C14H8F3NO4

Molecular Weight: 311.21 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid - 1237075-29-4

Specification

CAS No. 1237075-29-4
Molecular Formula C14H8F3NO4
Molecular Weight 311.21 g/mol
IUPAC Name 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20)
Standard InChI Key ORHSAEPWSPARIZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid consists of a benzoic acid backbone substituted with:

  • A nitro group (-NO₂) at the 2-position relative to the carboxylic acid group.

  • A 2-trifluoromethylphenyl group at the 4-position, forming a biphenyl system where the pendant phenyl ring bears a trifluoromethyl (-CF₃) group at its own 2-position.

The IUPAC name reflects this substitution pattern unambiguously, distinguishing it from simpler analogs such as 4-nitro-2-trifluoromethylbenzoic acid (CAS 320-37-6) . The biphenyl configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Data

While no direct crystallographic data for this compound exist, related structures provide benchmarks:

  • Bond lengths: The nitro group typically shortens adjacent C-C bonds (1.47–1.49 Å) .

  • Dihedral angles: The biphenyl system likely exhibits a torsional angle of 30–50° due to steric interactions between the nitro and trifluoromethyl groups .

  • Spectroscopic signatures:

    • IR: Strong absorption at ~1,700 cm⁻¹ (C=O stretch), ~1,520 cm⁻¹ (asymmetric NO₂ stretch), and ~1,350 cm⁻¹ (symmetric NO₂ stretch) .

    • ¹H NMR: Downfield shifts for protons ortho to the nitro group (δ 8.2–8.5 ppm) and deshielding near the trifluoromethyl group.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-nitro-4-(2-trifluoromethylphenyl)benzoic acid can be inferred from methodologies used for analogous compounds:

Nitration of Biphenyl Precursors

A plausible route involves:

  • Friedel-Crafts acylation of benzene derivatives to install the trifluoromethylphenyl group.

  • Directed nitration using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group selectively at the 2-position .

  • Oxidation of a methyl ester intermediate to the carboxylic acid, as demonstrated in the synthesis of methyl 2-nitro-4-trifluoromethylbenzoate (CN108191667B) .

Patent-Based Methodology

The Chinese patent CN108191667B outlines a two-step process for a related ester :

  • Hydrolysis: 2-Nitro-4-trifluoromethylbenzonitrile reacts with NaOH/KOH at 45–65°C to form 2-nitro-4-trifluoromethylbenzamide.

  • Alcoholysis: The benzamide intermediate undergoes reaction with a sulfuric acid-methanol solution (15–40% H₂SO₄) at 60–80°C to yield the methyl ester.
    Acidification of this ester (e.g., with HCl) would yield the target carboxylic acid.

Yield Optimization

  • Molar ratios: A 3:1 molar ratio of H₂SO₄ to benzamide maximizes ester formation .

  • Temperature control: Maintaining temperatures below 80°C prevents decomposition of nitro groups .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from structurally similar compounds (e.g., CAS 320-37-6) :

PropertyValue/Description
Molecular weight327.23 g/mol (calculated)
Melting point138–142°C (estimated)
Boiling point321.4±42.0°C (analog data)
Density1.6±0.1 g/cm³
SolubilityInsoluble in water; soluble in DMSO, DMF
LogP~2.96 (predicted)

Stability and Reactivity

  • Thermal stability: Decomposition above 250°C, releasing NOₓ and CO₂ .

  • Photoreactivity: Nitro groups may facilitate photochemical reactions under UV light .

  • Acid/Base behavior: pKa ~2.5 (carboxylic acid), enabling salt formation with bases.

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s nitro and trifluoromethyl groups make it a candidate for further functionalization:

  • Antimicrobial agents: Nitroaromatics exhibit activity against Mycobacterium tuberculosis (MIC <1 μM in analogs) .

  • Anticancer scaffolds: Trifluoromethyl groups enhance cell membrane permeability and metabolic stability.

Materials Science

  • Liquid crystals: The biphenyl core and polar groups could stabilize mesophases in display technologies.

  • Coordination polymers: Carboxylic acid groups may act as linkers for metal-organic frameworks (MOFs) .

Case Study: Analogous Compounds

Comparative data for 4-nitro-2-trifluoromethylbenzoic acid (CAS 320-37-6) :

ApplicationPerformance Metric
Enzyme inhibitionIC₅₀ = 12 μM (carbonic anhydrase)
Thermal stabilityTGA onset: 210°C

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